molecular formula C8H16ClNO B6215399 (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 2728726-40-5

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No.: B6215399
CAS No.: 2728726-40-5
M. Wt: 177.7
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Description

(2s,4r)-6-azaspiro[35]nonan-2-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s,4r)-6-azaspiro[3.5]nonan-2-ol hydrochloride is unique due to its specific stereochemistry and the absence of additional substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of spirocyclic structures in various chemical and biological contexts .

Properties

CAS No.

2728726-40-5

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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